L-2-amino-4-guanidinobutyric acid hydrochloride

CAS No.:

Cat. No.: VC20420831

Molecular Formula: C5H13ClN4O2

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13ClN4O2 |

|---|---|

| Molecular Weight | 196.63 g/mol |

| IUPAC Name | 2-amino-4-(diaminomethylideneamino)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C5H12N4O2.ClH/c6-3(4(10)11)1-2-9-5(7)8;/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);1H |

| Standard InChI Key | MGWGTDCOSWKYIL-UHFFFAOYSA-N |

| Canonical SMILES | C(CN=C(N)N)C(C(=O)O)N.Cl |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Synonyms

L-2-Amino-4-guanidinobutyric acid hydrochloride is systematically named (2S)-2-amino-4-(diaminomethylideneamino)butanoic acid hydrochloride, reflecting its stereochemistry and functional groups . Common synonyms include L-norarginine hydrochloride, α-amino-γ-guanidinobutyric acid hydrochloride, and 2-amino-4-[(aminoiminomethyl)amino]butanoic acid hydrochloride . The compound is registered under two CAS numbers: 2978-24-7 (hydrochloride salt) and 1483-00-7 (enantiomeric form), highlighting variations in salt forms and stereochemical configurations .

Molecular Structure and Formula

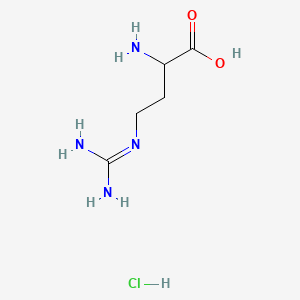

The molecular structure features a four-carbon backbone with an amino group at the second carbon and a guanidine group at the fourth position, protonated as a hydrochloride salt (Figure 1) . The SMILES notation (C(CN=C(N)N)[C@@H](C(=O)O)N.Cl) and InChIKey (MGWGTDCOSWKYIL-DFWYDOINSA-N) provide precise descriptors for its stereochemistry and bonding .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₃ClN₄O₂ | |

| Molar Mass | 196.63 g/mol | |

| Density | 1.56 g/cm³ | |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Production

Industrial synthesis of L-2-amino-4-guanidinobutyric acid hydrochloride typically involves:

-

Chemical Condensation: Reacting γ-aminobutyric acid (GABA) with cyanamide under acidic conditions to introduce the guanidine group .

-

Chiral Resolution: Isolating the L-enantiomer via chromatography or enzymatic methods to ensure stereochemical purity .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride form, enhancing stability and solubility .

Production challenges include minimizing racemization during guanidinylation and optimizing yield through pH-controlled crystallization .

Physicochemical Properties

The compound exists as a white crystalline powder with a density of 1.56 g/cm³ . Its solubility profile includes high solubility in water (>50 mg/mL) and polar solvents like methanol, attributed to ionic interactions from the hydrochloride moiety . Thermal stability data remain limited, though the boiling point is estimated at >300°C based on analogous guanidine derivatives .

Biological Activities and Mechanisms

Nitric Oxide Synthase (NOS) Inhibition

As a structural analog of arginine, L-2-amino-4-guanidinobutyric acid hydrochloride competitively inhibits nitric oxide synthase (NOS), reducing nitric oxide (NO) production . This activity is critical in studying conditions like hypertension and neurodegenerative diseases, where aberrant NO signaling plays a role .

Insulin Sensitivity Modulation

Preliminary studies suggest the compound enhances insulin receptor substrate-1 (IRS-1) phosphorylation, potentiating glucose uptake in adipocytes . This mechanism parallels arginine’s role in metabolic regulation but with prolonged efficacy due to reduced catabolism .

Neuroprotective Effects

The guanidine group chelates redox-active metals (e.g., Fe²⁺), mitigating oxidative stress in neuronal cells . In vitro models demonstrate reduced apoptosis in cortical neurons exposed to amyloid-β peptides, implicating potential therapeutic applications in Alzheimer’s disease .

Applications in Research and Industry

Table 2: Key Applications

Comparative Analysis with Related Compounds

Table 3: Comparison with Arginine and Norarginine

| Property | L-2-Amino-4-Guanidinobutyric Acid HCl | L-Arginine | L-Norarginine |

|---|---|---|---|

| Molecular Formula | C₅H₁₃ClN₄O₂ | C₆H₁₄N₄O₂ | C₅H₁₂N₄O₂ |

| Molar Mass (g/mol) | 196.63 | 174.20 | 160.17 |

| Key Functional Group | Guanidine + Hydrochloride | Guanidine | Guanidine |

| NOS Inhibition | High | Moderate | High |

Future Research Directions

-

Clinical Translation: Validate neuroprotective effects in vivo using transgenic Alzheimer’s models.

-

Synthetic Optimization: Develop enantioselective synthesis routes to improve yield.

-

Mechanistic Studies: Elucidate interactions with insulin signaling pathways at the atomic level.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume